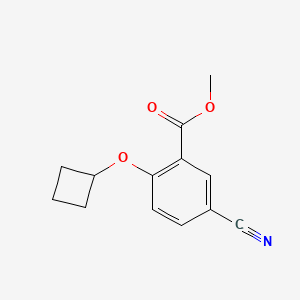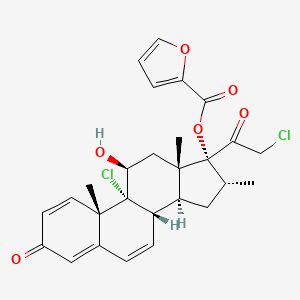
Cyanoacetylindole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyanoacetylindole is a nitrogen-heterocyclic compound derived from indole, a significant nitrogen-based heterocycle. Indole-based compounds have garnered attention due to their biological and pharmaceutical activities. This compound is easily obtained from the reaction of indoles and cyanoacetic acid . It serves as a versatile starting material for constructing various molecules containing indole moieties in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyanoacetylindole can be synthesized through the reaction of indoles with cyanoacetic acid . One-pot reactions involving this compound, aromatic aldehydes, and other reagents in the presence of catalysts like melamine hexakis(methylene)hexakis(phosphonic acid) have been reported . For instance, the preparation of (3′-indolyl)pyrazolo[3,4-b]pyridines involves a one-pot reaction between this compound, 3-methyl-1-phenyl-1 H-pyrazol-5-amine, and an aromatic aldehyde .
Industrial Production Methods: Industrial production methods for this compound typically involve the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under various reaction conditions . Solvent-free reactions and stirring without solvent at elevated temperatures are common approaches .
Chemical Reactions Analysis
Types of Reactions: Cyanoacetylindole undergoes various chemical reactions, including oxidation, reduction, and substitution . It is commonly used in multi-component reactions to synthesize heterocyclic compounds such as pyranes, pyridines, dihydropyridines, pyrimidines, and more .
Common Reagents and Conditions: Reagents like stannous chloride in DMF, ammonium acetate, and aromatic aldehydes are frequently used in reactions involving this compound . Reaction conditions often include elevated temperatures and the presence of catalysts .
Major Products: Major products formed from reactions involving this compound include functionalized indole-3-yl pyridines, pyrazolopyridines, pyrazolopyrimidines, and other heterocyclic compounds .
Scientific Research Applications
Cyanoacetylindole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of cyanoacetylindole involves its interaction with molecular targets and pathways in biological systems. For example, it can act as a fluorescent probe when reacted with specific aldehydes in the presence of catalysts . The compound’s effects are mediated through its ability to form various heterocyclic structures that interact with biological molecules .
Comparison with Similar Compounds
- Cyanoacetamide derivatives
- N-cyanoacetamides
- Spiro indole derivatives
Comparison: Cyanoacetylindole is unique due to its versatile reactivity and ability to form a wide range of heterocyclic compounds . Compared to similar compounds, it offers distinct advantages in multi-component reactions and the synthesis of biologically active molecules .
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
3-(1H-indol-2-yl)-3-oxopropanenitrile |
InChI |
InChI=1S/C11H8N2O/c12-6-5-11(14)10-7-8-3-1-2-4-9(8)13-10/h1-4,7,13H,5H2 |
InChI Key |
LQEUUJZMVCLJKU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)CC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5'-Bromo-3,3'-bis(hexylthio)-[2,2'-bithiophene]-5-carbaldehyde](/img/structure/B13842344.png)
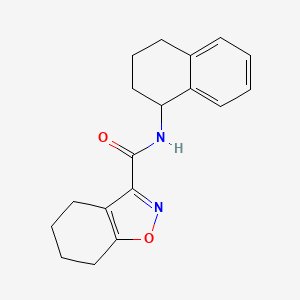
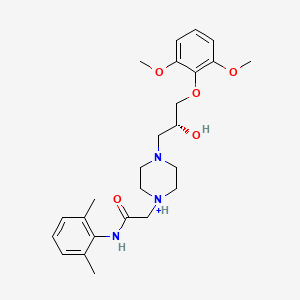
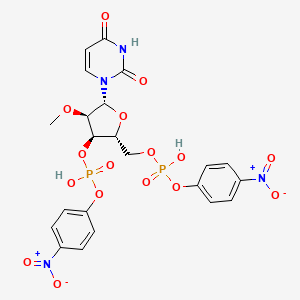
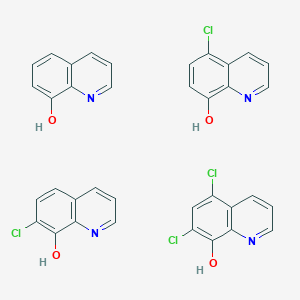

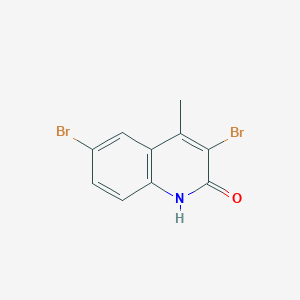
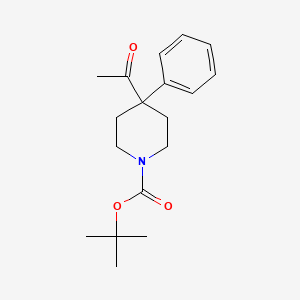
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)
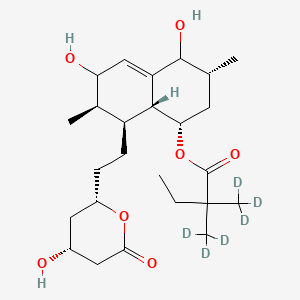
![tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
